molecular formula C8H5BrN2O B12336283 7-bromo-4aH-cinnolin-4-one

7-bromo-4aH-cinnolin-4-one

Cat. No.: B12336283
M. Wt: 225.04 g/mol
InChI Key: IEWWWNAEWPTPTJ-UHFFFAOYSA-N
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Description

7-Bromo-4aH-cinnolin-4-one: is a heterocyclic compound with the molecular formula C8H5BrN2O . It is a derivative of cinnoline, a bicyclic structure containing a benzene ring fused to a diazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-cinnolin-4-one typically involves the bromination of cinnolin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4aH-cinnolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Bromo-4aH-cinnolin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. It is being investigated for its antibacterial, antifungal, and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The exact mechanism of action of 7-bromo-4aH-cinnolin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antibacterial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: 7-Bromo-4aH-cinnolin-4-one is unique due to its cinnoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For example, while 7-bromo-4-chloro-1H-indazol-3-amine is used in HIV research, this compound is more commonly explored for its antibacterial and anticancer potential .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-4aH-cinnolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4,6H

InChI Key

IEWWWNAEWPTPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NN=CC(=O)C21)Br

Origin of Product

United States

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